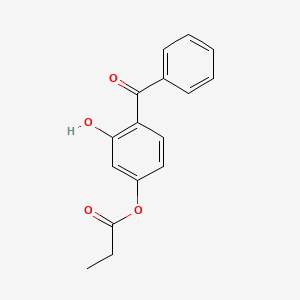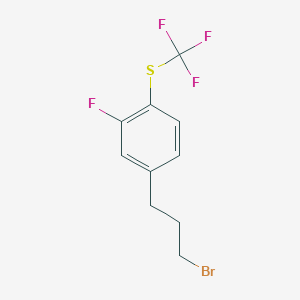
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluoro group, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-(trifluoromethylthio)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the benzene ring, followed by the addition of 1,3-dibromopropane to introduce the bromopropyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene depends on its specific application
Molecular Targets: The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The fluoro and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene and 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene.
Uniqueness: The presence of both fluoro and trifluoromethylthio groups in the same molecule imparts unique electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrF4S |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
CRXJRNQPYKBOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


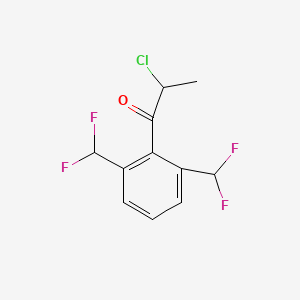
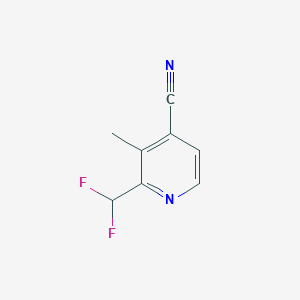
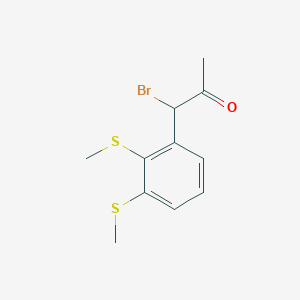
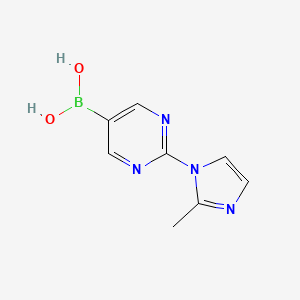

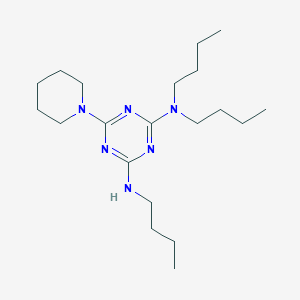
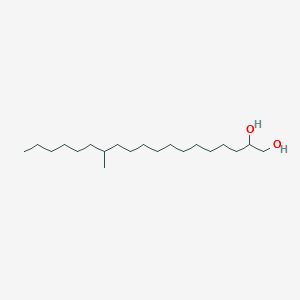
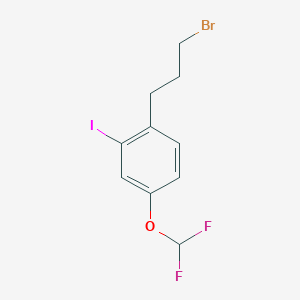
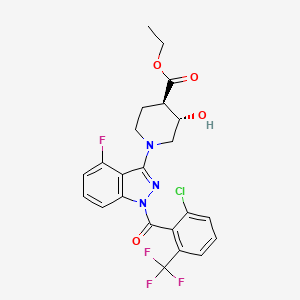

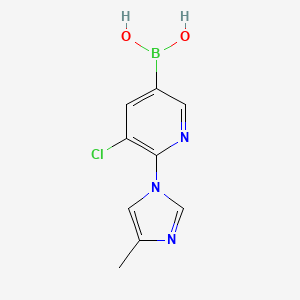
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
